molecular formula C14H17Cl3N4O8 B8220835 beta-D-Glucopyranose, 2-azido-2-deoxy-, 3,4,6-triacetate 1-(2,2,2-trichloroethanimidate) CAS No. 94715-57-8

beta-D-Glucopyranose, 2-azido-2-deoxy-, 3,4,6-triacetate 1-(2,2,2-trichloroethanimidate)

Cat. No.: B8220835
CAS No.: 94715-57-8
M. Wt: 475.7 g/mol
InChI Key: NXSDPOSAOAWHFZ-OOCWMUITSA-N
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Description

Beta-D-Glucopyranose, 2-azido-2-deoxy-, 3,4,6-triacetate 1-(2,2,2-trichloroethanimidate): is a complex carbohydrate derivative. This compound is notable for its azido group, which is a versatile functional group in organic synthesis, particularly in click chemistry. The presence of acetyl groups and the trichloroethanimidate moiety further enhances its reactivity and utility in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of beta-D-Glucopyranose, 2-azido-2-deoxy-, 3,4,6-triacetate 1-(2,2,2-trichloroethanimidate) typically involves multiple steps starting from D-glucose or its derivatives. One common method involves the protection of hydroxyl groups followed by the introduction of the azido group. The acetylation of hydroxyl groups is achieved using acetic anhydride in the presence of a catalyst like pyridine. The azido group is introduced using reagents such as sodium azide in a suitable solvent like dimethylformamide (DMF). The final step involves the formation of the trichloroethanimidate moiety using trichloroacetonitrile and a base like potassium carbonate .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The process also involves rigorous purification steps such as recrystallization and chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of beta-D-Glucopyranose, 2-azido-2-deoxy-, 3,4,6-triacetate 1-(2,2,2-trichloroethanimidate) primarily involves its reactivity due to the azido group. The azido group can participate in various chemical reactions, including click chemistry, where it reacts with alkynes to form stable triazole rings. This reactivity is exploited in the synthesis of complex molecules and materials. The acetyl groups protect the hydroxyl functionalities during synthetic transformations and can be removed under specific conditions to reveal reactive hydroxyl groups .

Comparison with Similar Compounds

Uniqueness: Beta-D-Glucopyranose, 2-azido-2-deoxy-, 3,4,6-triacetate 1-(2,2,2-trichloroethanimidate) is unique due to the presence of the trichloroethanimidate group, which enhances its reactivity and utility in synthetic chemistry. The combination of azido and acetyl groups provides versatility in various chemical transformations, making it a valuable compound in research and industrial applications .

Properties

IUPAC Name

[(2R,3S,4R,5R,6S)-3,4-diacetyloxy-5-azido-6-(2,2,2-trichloroethanimidoyl)oxyoxan-2-yl]methyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17Cl3N4O8/c1-5(22)25-4-8-10(26-6(2)23)11(27-7(3)24)9(20-21-19)12(28-8)29-13(18)14(15,16)17/h8-12,18H,4H2,1-3H3/t8-,9-,10-,11-,12+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXSDPOSAOAWHFZ-OOCWMUITSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC(=N)C(Cl)(Cl)Cl)N=[N+]=[N-])OC(=O)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC(=N)C(Cl)(Cl)Cl)N=[N+]=[N-])OC(=O)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17Cl3N4O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001128083
Record name β-D-Glucopyranose, 2-azido-2-deoxy-, 3,4,6-triacetate 1-(2,2,2-trichloroethanimidate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001128083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

475.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94715-57-8
Record name β-D-Glucopyranose, 2-azido-2-deoxy-, 3,4,6-triacetate 1-(2,2,2-trichloroethanimidate)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=94715-57-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name β-D-Glucopyranose, 2-azido-2-deoxy-, 3,4,6-triacetate 1-(2,2,2-trichloroethanimidate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001128083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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